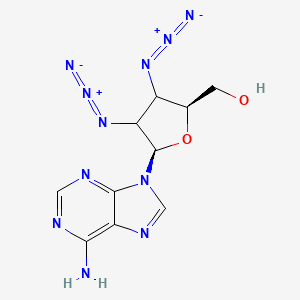
Adenosine, 2',3'-diazido-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2’,3’-diazido-2’,3’-dideoxy-: is a modified nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which are replaced by azido groups. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-diazido-2’,3’-dideoxy- typically involves the selective substitution of the hydroxyl groups at the 2’ and 3’ positions of adenosine with azido groups. This can be achieved through a multi-step process:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a suitable protecting group such as a trityl or silyl group.
Activation of the 2’ and 3’ positions: The 2’ and 3’ hydroxyl groups are activated using reagents like tosyl chloride or mesyl chloride to form tosylates or mesylates.
Substitution with azide: The activated 2’ and 3’ positions are then treated with sodium azide to replace the tosyl or mesyl groups with azido groups.
Deprotection: The protecting group at the 5’ position is removed to yield the final product.
Industrial Production Methods: Industrial production of adenosine, 2’,3’-diazido-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: Adenosine, 2’,3’-diamino-2’,3’-dideoxy-.
Substitution: Adenosine derivatives with various substituents at the 2’ and 3’ positions.
Cycloaddition: Triazole-containing adenosine derivatives.
Aplicaciones Científicas De Investigación
Adenosine, 2’,3’-diazido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: Employed in studies of nucleic acid metabolism and as a tool for labeling and tracking nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic assays and as a component in biochemical research kits.
Mecanismo De Acción
The mechanism of action of adenosine, 2’,3’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. The azido groups at the 2’ and 3’ positions prevent the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This property makes it a potent inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis.
Comparación Con Compuestos Similares
Adenosine, 2’,3’-dideoxy-: Lacks the azido groups and is used as a chain terminator in nucleic acid synthesis.
Adenosine, 2’,3’-didehydro-2’,3’-dideoxy-: Contains a double bond between the 2’ and 3’ positions and is also used as a chain terminator.
Adenosine, 2’,3’-diamino-2’,3’-dideoxy-: Contains amino groups instead of azido groups and has different chemical properties.
Uniqueness: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups, which impart distinct chemical reactivity and biological activity. The azido groups enable the compound to participate in “click chemistry” reactions, making it a valuable tool for bioconjugation and labeling studies.
Propiedades
| 119644-21-2 | |
Fórmula molecular |
C10H11N11O2 |
Peso molecular |
317.27 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)-3,4-diazidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11N11O2/c11-8-7-9(15-2-14-8)21(3-16-7)10-6(18-20-13)5(17-19-12)4(1-22)23-10/h2-6,10,22H,1H2,(H2,11,14,15)/t4-,5?,6?,10-/m1/s1 |
Clave InChI |
WQZLKYFRGKFHEZ-CXEAJDPUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


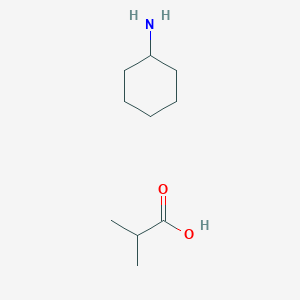

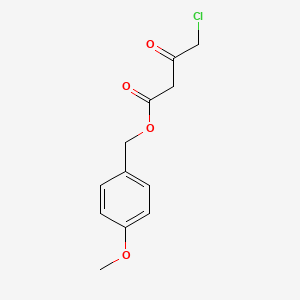
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/no-structure.png)

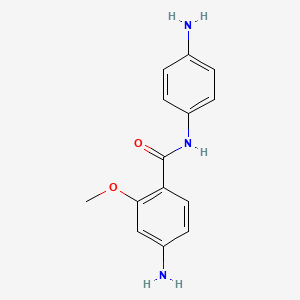
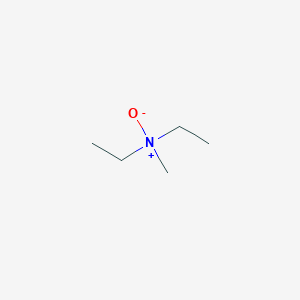
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
